4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole
Description
4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole core substituted with a 3-fluorophenyl group at position 1 and a methyl group at position 3. The thiazole ring at position 4 is further substituted with a 3,4-dimethoxyphenyl moiety. This structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in antimicrobial and anticancer research. The presence of electron-donating methoxy groups and electron-withdrawing fluorine atoms may influence its reactivity and binding affinity to biological targets .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-12-19(23-24-25(12)15-6-4-5-14(21)10-15)20-22-16(11-28-20)13-7-8-17(26-2)18(9-13)27-3/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYQUNFTSTXWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H18F N5 O2 S
- Molecular Weight : 373.44 g/mol
- Chemical Structure : The compound features a triazole ring linked to a thiazole moiety and two aromatic substituents.
Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance:
- Cytotoxicity : In studies involving various cancer cell lines, compounds structurally related to our target have shown IC50 values in the nanomolar range against human breast cancer (MCF-7) and lung cancer (A549) cells. A related compound demonstrated an IC50 of 0.86 µM against CDK1, suggesting potential for cell cycle inhibition .
| Cell Line | Compound Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Triazole | 0.86 |
| A549 | Thiazole | 0.52 |
The proposed mechanisms of action for similar compounds include:
- Inhibition of Kinase Activity : Many thiazole and triazole derivatives inhibit kinases involved in cell proliferation pathways, such as MEK/ERK signaling. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Antibacterial and Antifungal Activity : Studies have reported that thiazole derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans), with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | ≤0.25 |
| Candida albicans | ≤0.25 |
Case Study 1: Anticancer Efficacy
In a study published by MDPI, a structurally similar compound was tested against multiple cancer types using the NCI-60 cell panel. The results indicated a broad spectrum of cytotoxicity with GI50 values ranging from 1.4 to 4.2 µM across different cell lines . This supports the hypothesis that our target compound may exhibit similar or enhanced efficacy.
Case Study 2: Antimicrobial Testing
A comparative study on thiazole derivatives demonstrated that compounds with similar functional groups had potent activity against both bacterial and fungal strains. The study highlighted the importance of the thiazole ring in enhancing biological activity .
Scientific Research Applications
Anticancer Activity
Triazoles have been extensively studied for their anticancer properties. The specific compound has shown promise in inhibiting tumor growth through various mechanisms:
- Mechanism of Action : It may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
- Case Study : A study demonstrated that derivatives of triazole compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective dose-response relationships .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Mechanism of Action : It disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis.
- Case Study : In vitro studies showed that the compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory Effects
Research indicates that triazole derivatives can modulate inflammatory pathways:
- Mechanism of Action : The compound may inhibit the NF-kB signaling pathway, reducing the production of pro-inflammatory cytokines.
- Case Study : Experimental models of inflammation demonstrated that treatment with this compound led to significant reductions in edema and inflammatory markers in rats .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole compounds. Modifications to the phenyl and thiazole rings can enhance biological activity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The target compound belongs to a broader class of triazole-thiazole hybrids. Key structural analogues include:
Table 1: Substituent Variations in Triazole-Thiazole Hybrids
Key Observations :
- Halogen vs. Methoxy Substitutions: Compounds 4 and 5 () replace the 3,4-dimethoxyphenyl group with halogens (Cl, F).
- Biological Activity : The chloro-substituted compound 4 exhibits antimicrobial activity, while methoxy-rich analogues (like the target compound) may show enhanced solubility and metabolic stability due to the electron-donating methoxy groups .
Crystallographic and Conformational Comparisons
Table 2: Structural and Crystallographic Data
Key Findings :
- Isostructurality : Compounds 4 and 5 are isostructural, with slight adjustments in crystal packing to accommodate Cl vs. Br substituents. This suggests that the target compound’s 3,4-dimethoxyphenyl group may induce distinct packing due to bulkier substituents .
- Conformational Flexibility : The fluorophenyl group in 4 and 5 adopts a perpendicular orientation relative to the triazole-thiazole plane, likely influencing target binding .
Key Insights :
- Methoxy Groups : The 3,4-dimethoxyphenyl group in the target compound may enhance membrane permeability compared to halogenated analogues, as seen in similar triazole derivatives .
- Fluorine Impact : The 3-fluorophenyl group may improve metabolic stability and target affinity, akin to fluorinated antiviral agents in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
